N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide
Brand Name: Vulcanchem
CAS No.: 898464-47-6
VCID: VC7781056
InChI: InChI=1S/C22H23N3O3/c1-13-5-3-7-18(14(13)2)24-22(28)21(27)23-17-11-15-6-4-10-25-19(26)9-8-16(12-17)20(15)25/h3,5,7,11-12H,4,6,8-10H2,1-2H3,(H,23,27)(H,24,28)
SMILES: CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444

N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

CAS No.: 898464-47-6

Cat. No.: VC7781056

Molecular Formula: C22H23N3O3

Molecular Weight: 377.444

* For research use only. Not for human or veterinary use.

N1-(2,3-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide - 898464-47-6

Specification

CAS No. 898464-47-6
Molecular Formula C22H23N3O3
Molecular Weight 377.444
IUPAC Name N-(2,3-dimethylphenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Standard InChI InChI=1S/C22H23N3O3/c1-13-5-3-7-18(14(13)2)24-22(28)21(27)23-17-11-15-6-4-10-25-19(26)9-8-16(12-17)20(15)25/h3,5,7,11-12H,4,6,8-10H2,1-2H3,(H,23,27)(H,24,28)
Standard InChI Key MEUGLSYTPVFLPI-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C

Introduction

Molecular Description

The compound consists of:

  • N1-substitution: A 2,3-dimethylphenyl group attached to the oxalamide framework.

  • N2-substitution: A 3-oxo-hexahydropyridoquinoline moiety incorporated into the structure.

  • Oxalamide core: A central oxalamide linkage (-CONH-) connecting the two substituents.

Key Features

  • The presence of a quinoline derivative suggests potential bioactivity, as quinoline scaffolds are common in pharmacologically active compounds.

  • The dimethylphenyl group adds hydrophobicity and may influence binding interactions in biological systems.

General Synthetic Approach

While specific synthesis details for this compound are not available in the provided sources, similar oxalamide derivatives are typically synthesized via:

  • Amidation Reactions: Using oxalyl chloride as a precursor to form the oxalamide backbone.

  • Substituent Addition: Sequential addition of specific amines or aromatic groups to introduce desired functional groups.

Challenges in Synthesis

  • The steric hindrance caused by bulky substituents like the dimethylphenyl group.

  • Ensuring regioselectivity when attaching the hexahydropyridoquinoline moiety.

Pharmacological Activity

Based on structural analogs:

  • Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties .

  • Oxalamides have been investigated for their role as enzyme inhibitors and in drug design due to their hydrogen-bonding capabilities.

Molecular Docking Studies

In silico studies could predict interactions with biological targets such as enzymes or receptors. For example:

  • The quinoline moiety may interact with DNA gyrase or topoisomerase enzymes.

  • The oxalamide group could form hydrogen bonds with active site residues.

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyTo identify chemical shifts of protons and carbons in the molecule .
Mass SpectrometryTo determine molecular weight and fragmentation patterns .
IR SpectroscopyTo detect functional groups like C=O (carbonyl) and NH (amide) .
X-ray CrystallographyTo elucidate the three-dimensional structure and confirm bond angles .

Biological Activity

Studies on related quinoline-based compounds reveal:

  • Cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 .

  • Potential as multi-target agents for diseases involving oxidative stress or inflammation .

Experimental Validation

Further research is needed to:

  • Synthesize and purify N1-(2,3-dimethylphenyl)-N2-(3-oxo-hexahydropyridoquinolinyl)oxalamide.

  • Test its biological activity through in vitro and in vivo assays.

Computational Studies

Molecular docking and dynamics simulations could predict binding affinities to potential targets like kinases or G-protein coupled receptors.

This article provides an overview of the compound's structure, synthesis, potential applications, and research directions based on related literature. Further experimental work is necessary to uncover its full potential in medicinal chemistry or material science applications.

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